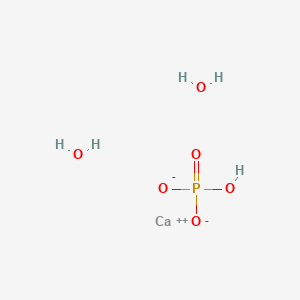

Calcium hydrogen phosphate dihydrate

Vue d'ensemble

Description

Calcium hydrogen phosphate dihydrate, also known as dibasic calcium phosphate dihydrate or calcium monohydrogen phosphate dihydrate, is a type of calcium phosphate . It is used in the manufacture of pharmaceutical tablets and as a source of calcium and phosphorus in nutritional supplements . It is also used as a food additive, found in some toothpastes as a polishing agent, and is a biomaterial .

Synthesis Analysis

Dibasic calcium phosphate is produced by the neutralization of calcium hydroxide with phosphoric acid, which precipitates the dihydrate as a solid . At 60 °C, the anhydrous form is precipitated . In a continuous process, CaCl2 can be treated with (NH4)2HPO4 to form the dihydrate .Molecular Structure Analysis

The molecular formula of Calcium hydrogen phosphate dihydrate is H5CaO6P . The average mass is 172.088 Da and the monoisotopic mass is 171.944962 Da .Chemical Reactions Analysis

The multistep thermal dehydration of calcium hydrogen phosphate dihydrate forms γ-calcium diphosphate via calcium hydrogen phosphate anhydride . The overall thermal dehydration is separated into five partially overlapping steps through systematic kinetic analysis .Physical And Chemical Properties Analysis

Calcium hydrogen phosphate dihydrate is a white to off-white crystalline powder . It is practically insoluble in water and in ethanol (95%). It dissolves in dilute hydrochloric acid and in nitric acid .Applications De Recherche Scientifique

Ion Exchange and Adsorption : Calcium hydrogen phosphate dihydrate is useful in ion exchange and adsorption processes. It has been shown to effectively remove iron, copper, and nickel cations from solutions (Onoda & Sasaki, 2017).

Biomaterial and Biocompatibility : It serves as a precursor material for hydroxylapatite, a mineral phase of calcified tissues, and exhibits high biocompatibility and resorbability in-vivo. The ability to control its crystal alignment using magnetic fields has been explored (Hagio, Yamauchi & Iwai, 2014).

Biomedical Cements : Due to its rapid formation and dissolution, calcium hydrogen phosphate dihydrate is beneficial in making resorbable biomedical cements. The impact of various additives on its crystallization kinetics and phase transformation has been studied (Giocondi, El-dasher, Nancollas & Orme, 2010).

Urinary Calculi Analysis : It is frequently found in urinary calculi (stones). Its growth and inhibition in the presence of citric acid and lemon juice have been analyzed, providing insights into kidney stone formation and prevention (Joshi & Joshi, 2003).

Thermal Properties : The thermal properties and crystal growth morphologies of calcium hydrogen phosphate dihydrate have been studied, revealing insights into its dehydration mechanisms and structural characteristics (Madhurambal, Subha & Mojumdar, 2009).

Role in Biomineralization and Geology : Understanding the crystal structure of calcium hydrogen phosphate dihydrate is crucial in various fields, including biomineralization and geology. Its synthesis and structural analysis have been conducted (Lu et al., 2020).

Role in Biological and Pathological Calcifications : Its properties, including solubility and phase stability, are significant in understanding biological and pathological calcifications, such as bone formation and pathological calcifications like kidney stones (Wang & Nancollas, 2008).

Precipitation from Aqueous Solutions : The composition of calcium phosphates precipitated from aqueous solutions at different pH values, including calcium hydrogen phosphate dihydrate, has been studied (Salahi & Moztarzadeh, 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

calcium;hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAHAAMILDNBPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872536 | |

| Record name | Calcium monohydrogen phosphate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |

| Record name | Calcium phosphate dihydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Calcium hydrogen phosphate dihydrate | |

CAS RN |

7789-77-7, 14567-92-1 | |

| Record name | Calcium phosphate dihydrate, dibasic [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brushite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014567921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphate dihydrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium monohydrogen phosphate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBASIC CALCIUM PHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7TSZ97GEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

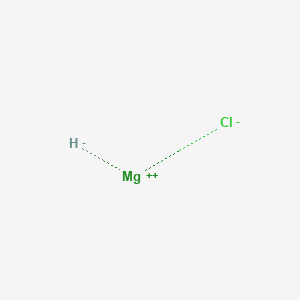

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

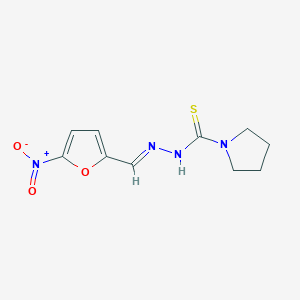

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)